3-(3-Thienyl)phenylboronic acid
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Overview
Description
3-(3-Thienyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-(3-Thienyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this process, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds, facilitating various chemical transformations .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water. In an aqueous environment, boronic acid is hydrolyzed with the formation of anionic tetrahedral boronate and releases a hydrogen ion . Therefore, the compound’s action, efficacy, and stability would be affected by the conditions under which the SM coupling reaction is carried out .
Biochemical Analysis
Biochemical Properties
3-(3-Thienyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound interacts with various biomolecules such as enzymes and proteins, and these interactions are often facilitated by the boronic acid moiety .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in the Suzuki-Miyaura cross-coupling reaction . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Boronic acids are known to participate in various metabolic processes, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-bromothiophene with bis(pinacolato)diboron, followed by the Suzuki-Miyaura coupling with phenylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The thiophene ring can undergo reduction reactions under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Thiophenes: Formed through reduction reactions.
Scientific Research Applications
3-(3-Thienyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiophene ring, making it less versatile in certain synthetic applications.
3-Thienylboronic Acid: Contains only the thiophene ring without the phenyl group, limiting its use in biaryl synthesis.
2-Thienylboronic Acid: Similar to 3-Thienylboronic Acid but with the boronic acid group at a different position on the thiophene ring
Uniqueness
3-(3-Thienyl)phenylboronic acid is unique due to its dual functionality, combining the reactivity of both the phenyl and thiophene rings. This allows for greater versatility in synthetic applications, particularly in the formation of complex biaryl compounds.
Properties
IUPAC Name |
(3-thiophen-3-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQNWSDOWJSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CSC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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